Vendor Purity Specification: 98% (NLT) vs. 95% – Impact on Downstream Reproducibility
Commercially available batches of the target compound are offered at purities of 95% (AKSci) and 98% NLT (MolCore) . When a procurement specification of ≥98% is selected, the maximum total impurity burden is 2% versus 5% for the 95% grade. For an intermediate destined for multi‑step synthesis of a pharmaceutical candidate, this difference can reduce unidentified impurity carry‑through, potentially improving batch‑to‑batch reproducibility of the final active pharmaceutical ingredient (API).
| Evidence Dimension | Purity specification (vendor‑reported) |
|---|---|
| Target Compound Data | ≥98% (MolCore NLT 98%) |
| Comparator Or Baseline | 95% (AKSci) |
| Quantified Difference | ≥3 percentage points improvement in nominal purity |
| Conditions | Commercial supplier specifications; typical HPLC/GC purity assay |
Why This Matters
Higher purity reduces the risk of unknown impurities interfering with subsequent chemical transformations, which is critical for process chemistry and early‑stage pharmaceutical development.
